(R)-2-amino-5-methylhexanoic acid
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Overview
Description
®-2-amino-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. Another method involves the reductive amination of 5-methylhexanoic acid with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-2-amino-5-methylhexanoic acid typically involves the fermentation of specific microorganisms that can produce this amino acid. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or a nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitrile derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
®-2-amino-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the biosynthesis of other amino acids and metabolites.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways and as a potential treatment for certain metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of ®-2-amino-5-methylhexanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. Additionally, it may interact with receptors in the nervous system, influencing neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
®-2-amino-5-methylhexanoic acid can be compared with other similar amino acids, such as:
Leucine: Similar in structure but with a different side chain.
Isoleucine: Another branched-chain amino acid with a different arrangement of the side chain.
Valine: A branched-chain amino acid with a shorter side chain.
Uniqueness
Conclusion
®-2-amino-5-methylhexanoic acid is a versatile compound with significant importance in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-5-methylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654488 |
Source
|
Record name | 5-Methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138751-02-7 |
Source
|
Record name | 5-Methyl-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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